2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Description
2-(Chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a fused heterocyclic compound featuring a pyrazole ring condensed with a 1,4-oxazine moiety. The molecule contains a reactive chloromethyl (-CH2Cl) group at position 2 and a thiophen-3-yl substituent at position 6.
Properties
IUPAC Name |
2-(chloromethyl)-6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-4-9-3-10-6-15-11(5-14(10)13-9)8-1-2-16-7-8/h1-3,7,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAEVDTYMBLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)CCl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound with potential biological activities. Its structural characteristics suggest that it may exhibit a range of pharmacological effects, particularly in antimicrobial and antiprotozoal activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial properties and mechanisms of action.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values have been determined for related compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli. MIC values typically ranged from 6.25 to 12.5 µg/mL for effective derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 |
| Compound B | Escherichia coli | 12.5 |
Antiprotozoal Activity
In addition to antibacterial properties, the compound's derivatives have shown promising antiprotozoal activity. For example:
- Compounds derived from similar pyrazolo[5,1-c][1,4]oxazine structures were tested against Trypanosoma cruzi, with some exhibiting IC50 values as low as 0.37 µM .
The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes or pathways in microbial cells. This includes:
- Inhibition of the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence .
Case Studies
Several case studies have evaluated the efficacy of related compounds in clinical or laboratory settings:
- Study on Antimicrobial Efficacy : A study involving a series of pyrazolo derivatives found that modifications to the thiophene ring enhanced antibacterial activity significantly compared to unmodified analogs.
- Antiprotozoal Screening : In vitro assays demonstrated that certain derivatives showed superior activity against protozoan infections compared to traditional treatments.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo- and triazolo-oxazine derivatives, focusing on core variations, substituent effects, synthetic approaches, and physicochemical properties.
Structural Analogues with Pyrazolo-Oxazine Cores
a. 6-(4-Chlorophenyl)-2-(4-Methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
- Substituents : 4-Chlorophenyl (position 6) and 4-methoxyphenyl (position 2).
- Key Features :
- The methoxyphenyl group may enhance solubility but reduce electrophilicity relative to chloromethyl.
b. 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
- Substituents : Iodo at position 3.
- Comparison : The iodine atom’s larger size and polarizability contrast with the chloromethyl group’s reactivity, suggesting divergent applications in synthetic chemistry.
c. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-boronic Acid
- Substituents : Boronic acid at position 3.
- Key Features :
- Comparison : The boronic acid group offers orthogonal reactivity compared to the chloromethyl group, favoring C–C bond formation over nucleophilic substitution.
Triazolo-Oxazine Derivatives
a. (R)-6-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
- Core Structure : Triazole fused with oxazine (vs. pyrazole in the target compound).
- Key Features :
b. 6-(4-Chlorophenyl)-3-[5-(2-(3-Methoxyphenyl)ethyl)-1,2,4-oxadiazol-3-yl]-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine
- Substituents : Oxadiazole and 3-methoxyphenethyl groups.
- Comparison : The oxadiazole moiety introduces additional hydrogen-bond acceptor sites, contrasting with the thiophene’s electron-donating nature in the target compound.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine generally follows these key steps:
- Construction of the 6,7-dihydro-4H-1,4-oxazine ring system fused with a pyrazole ring.
- Introduction of the thiophen-3-yl substituent at position 6.
- Functionalization of position 2 with a chloromethyl group.
These steps often involve condensation reactions, ring-closure cyclizations, and halogenation reactions under controlled conditions.
Preparation of the 6,7-Dihydro-4H-1,4-Oxazine Core
2.1. Cyclization via N-Acylaminoalcohol Intermediates
According to research on dihydro-1,3-oxazines (closely related oxazine systems), the oxazine ring can be efficiently formed by cyclization of N-acylaminoalcohol intermediates. For example, condensation of 3-amino-1-propanol with appropriate carboxylic acid derivatives under solvent-free microwave irradiation yields 5,6-dihydro-4H-1,3-oxazines in moderate to good yields (65-74%) within minutes, showing a rapid and efficient ring closure method.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of N-acylaminoalcohol | 3-amino-1-propanol + acid halide, triethylamine, dioxane, 0°C, 1.45 h | High | Intermediate for cyclization |
| Cyclization | p-Toluenesulfonyl chloride, triethylamine, 4-dimethylaminopyridine, CH2Cl2, reflux | 67-77 | Classical method, longer time |
| Cyclization (microwave) | Solvent-free, microwave irradiation, 3-4 min | 65-74 | Faster, solvent-free alternative |
This method is adaptable for introducing aryl or heteroaryl substituents such as thiophen-3-yl by selecting the corresponding acid halide or acid component.
Chloromethyl Functionalization at Position 2
The chloromethyl group at position 2 can be introduced by halogenation of the methyl or hydroxymethyl precursor groups attached to the oxazine ring. A common approach involves:
- Starting from a hydroxymethyl-substituted oxazine intermediate.
- Conversion of the hydroxymethyl group to chloromethyl using reagents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or other chlorinating agents under controlled conditions.
Patent literature indicates that ring closure and functionalization can be facilitated by agents like POCl3 or P2O5, which also promote chlorination and ring formation in heterocyclic systems.
Representative Synthetic Route (Summary)
Alternative and Supporting Methods
Ring Closure via Acid Anhydrides and Cyclization Agents: Some patents describe the use of acid anhydrides (acetic anhydride) and strong dehydrating agents (P2O5, CF3COOH) to promote ring closure and functional group transformations in fused heterocycles, which may be applicable for the oxazine ring formation.
Use of Borane-THF and Organolithium Reagents: For related oxazine derivatives, reduction and functional group transformations have been performed using borane-tetrahydrofuran complexes and organolithium reagents, indicating potential for selective modifications in the oxazine ring system.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core ring formation | Cyclization of N-acylaminoalcohol intermediates via p-Toluenesulfonyl chloride or microwave-assisted solvent-free methods |
| Thiophen-3-yl introduction | Use of thiophene-3-carboxylic acid derivatives or nitriles as starting materials |
| Chloromethyl group installation | Halogenation of hydroxymethyl precursors using chlorinating agents like POCl3 or SOCl2 |
| Reaction conditions | Solvent-free microwave irradiation (3-4 min) or classical reflux (several hours) |
| Yields | Moderate to good (65-77%) depending on method and step |
| Purification | Preparative thin-layer chromatography, silica gel column chromatography |
Research Findings and Notes
Microwave-assisted solvent-free cyclization offers significantly reduced reaction times and comparable or improved yields compared to classical methods, making it a preferred approach for oxazine ring synthesis.
The presence of heteroaryl substituents such as thiophen-3-yl is compatible with these synthetic routes, allowing for versatile functionalization.
Chloromethylation is a critical step that requires careful control of reagents and conditions to avoid over-chlorination or side reactions.
The combination of classical synthetic organic chemistry and modern techniques (microwave irradiation, solvent-free conditions) enhances efficiency and sustainability in the preparation of these complex heterocycles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
